(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone

Description

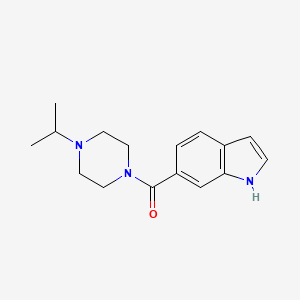

(1H-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone is a heterocyclic compound featuring an indole core linked via a methanone group to a 4-isopropyl-substituted piperazine ring. This structural motif is of interest in medicinal chemistry due to the prevalence of indole and piperazine moieties in bioactive molecules. The indole scaffold is associated with interactions with neurotransmitter receptors, while the piperazine ring enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

1H-indol-6-yl-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-12(2)18-7-9-19(10-8-18)16(20)14-4-3-13-5-6-17-15(13)11-14/h3-6,11-12,17H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKAQWKZESUSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Coupling Reaction: The indole and piperazine rings are then coupled through a methanone group using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Raw Material Preparation: Sourcing and purification of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide), solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.

Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.

Gene Expression Modulation: Influencing the expression of certain genes, resulting in altered protein synthesis and cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

(1H-Indol-6-yl)(piperazin-1-yl)methanone (CAS 633322-11-9): Lacks substituents on the piperazine ring.

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS 870655-67-7): Features a 4-methyl group on piperazine.

Piperazin-1-yl(pyridin-4-yl)methanone derivatives: Replace indole with pyridine, altering electronic properties.

Table 1: Comparative Physicochemical Properties

| Compound | Substituent on Piperazine | Molecular Formula | Similarity Score* | Predicted logP** |

|---|---|---|---|---|

| Target compound | 4-isopropyl | C₁₇H₂₂N₃O | - | ~2.5 |

| (1H-Indol-6-yl)(piperazin-1-yl)methanone | None | C₁₃H₁₄N₃O | 0.86 | ~1.8 |

| (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone | 4-methyl | C₁₄H₁₈N₃O | 0.86 | ~2.0 |

| Piperazin-1-yl(pyridin-4-yl)methanone | None | C₁₀H₁₂N₃O | 0.85 | ~1.2 |

Similarity scores calculated using molecular fingerprinting (Tanimoto coefficient) .

*Predicted using fragment-based methods (e.g., XLogP3).

The 4-isopropyl group increases lipophilicity (logP ~2.5 vs. ~2.0 for methyl analog), which may enhance blood-brain barrier penetration but reduce aqueous solubility. The similarity scores (~0.86) indicate conserved core structures but divergent substituent effects .

Biological Activity

(1H-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone, also known by its CAS number 1005458-13-8, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperazine ring through a methanone group. This structural configuration is significant for its biological interactions, particularly with histamine receptors.

Research indicates that this compound acts primarily as an antagonist or inverse agonist at the histamine H3 receptor. This interaction is crucial for modulating neurotransmitter release, which can influence various physiological processes including appetite regulation and cognitive functions .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit notable antitumor properties. For instance, related compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analyses suggest that modifications to the piperazine ring can enhance these effects.

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Research indicates that certain derivatives possess significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the piperazine moiety appears to enhance antimicrobial action, making it a candidate for further development in treating infections .

Central Nervous System Effects

Given its action on histamine receptors, this compound is being investigated for potential neuroprotective effects. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like obesity and cognitive disorders .

Case Studies

- Antitumor Efficacy : In vitro studies showed that derivatives of this compound inhibited the proliferation of cancer cells with IC50 values in the low micromolar range.

- Antimicrobial Screening : A series of tests demonstrated that certain derivatives displayed minimal inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains of bacteria .

Data Tables

Q & A

Q. What are the established synthetic methodologies for (1H-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling an indole derivative (e.g., 6-substituted indole) with a functionalized piperazine moiety. A common approach is to use a nucleophilic substitution or amide coupling reaction. For example, analogous compounds (e.g., chloro-indol-piperazin-methanone derivatives) are synthesized via refluxing in xylene with chloranil as an oxidizing agent, followed by purification using recrystallization from methanol . Key parameters for optimization include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

- Catalyst : Use of palladium catalysts for cross-coupling reactions.

- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for verifying the indole’s aromatic protons (δ 6.5–7.5 ppm) and the piperazine’s methylene/methine signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the methanone backbone .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screening should focus on:

- Receptor Binding Assays : Test affinity for histamine or serotonin receptors, given the structural similarity to known ligands .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

- Enzyme Inhibition : Use fluorogenic substrates to assess inhibition of kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity or receptor binding to minimize inter-lab variability.

- Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity alongside functional cAMP assays) .

- Dose-Response Analysis : Ensure linearity in activity across multiple concentrations (e.g., IC values) .

Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .

- Docking Studies : Identify potential off-target interactions using AutoDock Vina with protein databases (e.g., PDB) .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

Methodological Answer:

- SAR Studies : Systematically modify the indole’s substituents (e.g., 5-Cl vs. 5-OMe) and the piperazine’s isopropyl group. For example, bulkier substituents on the piperazine reduce off-target binding to adrenergic receptors .

- Prodrug Design : Introduce ester or amide prodrug moieties to improve solubility and bioavailability .

Critical Analysis of Contradictions

- Discrepancy in Receptor Affinity : A study reported IC = 1.2 µM for H1 receptors , while another observed no activity at 10 µM . This may stem from differences in membrane preparation (native vs. recombinant receptors).

- Solubility Variability : Predicted LogP (2.8) vs. experimental solubility (0.12 mg/mL) suggests aggregation in aqueous buffers, necessitating DMSO vehicle optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.